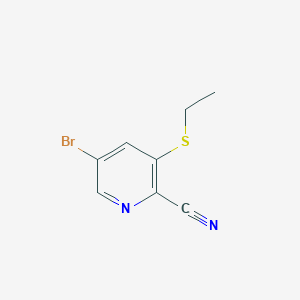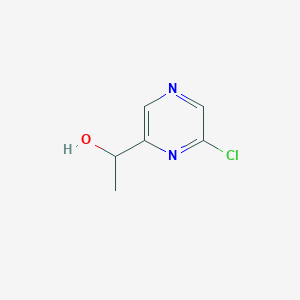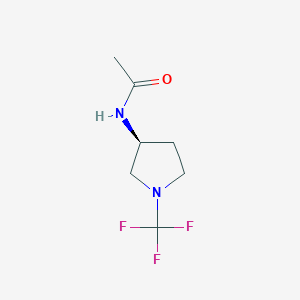
5-Bromo-3-(ethylthio)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a pyridine ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile typically involves the bromination of 3-(ethylthio)-2-pyridinecarbonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethylthio group can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The carbonitrile group can also participate in coordination with metal ions or other active sites in enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Ethylthio)-2-pyridinecarbonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-pyridinecarbonitrile: Lacks the ethylthio group, which reduces its potential for oxidation and other reactions involving sulfur.
5-Bromo-3-(methylthio)-2-pyridinecarbonitrile: Contains a methylthio group instead of an ethylthio group, which may affect its reactivity and steric properties.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is unique due to the presence of both a bromine atom and an ethylthio group, which provide a combination of reactivity and functional group compatibility. This makes it a versatile intermediate for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H7BrN2S |
|---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
5-bromo-3-ethylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2S/c1-2-12-8-3-6(9)5-11-7(8)4-10/h3,5H,2H2,1H3 |
InChI-Schlüssel |
MNQCXCNFMFTRPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(N=CC(=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)





![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)

![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)



